Benzo[d]thiazol-4-ylmethanol
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Overview
Description
Benzo[d]thiazol-4-ylmethanol is a heterocyclic compound that contains a benzene ring fused to a thiazole ring, with a methanol group attached to the fourth position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-4-ylmethanol typically involves the reaction of 2-aminothiophenol with formaldehyde under acidic conditions to form the thiazole ring, followed by the introduction of the methanol group. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Benzo[d]thiazol-4-ylcarboxylic acid.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Benzo[d]thiazol-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-4-ylmethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The methanol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Lacks the methanol group but shares the benzene-thiazole structure.
Benzo[d]thiazol-2-ylmethanol: Similar structure but with the methanol group at a different position.
Thiazole: Contains only the thiazole ring without the benzene ring.
Uniqueness
Benzo[d]thiazol-4-ylmethanol is unique due to the presence of the methanol group at the fourth position of the thiazole ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1,3-benzothiazol-4-ylmethanol |
InChI |
InChI=1S/C8H7NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-3,5,10H,4H2 |
InChI Key |
NIJJWDNYXDGRLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)CO |
Origin of Product |
United States |
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